ethyl 5-methyl-3-sulfanylidene-2H,3H-[1,2,4]triazolo[3,4-b][1,3]thiazole-6-carboxylate
Description
This compound belongs to the fused triazolo-thiazole family, characterized by a bicyclic core comprising a 1,2,4-triazole ring fused to a thiazole ring. Key structural features include:
- Ethyl ester at position 6 (carboxylate group).
- Methyl group at position 3.
- 3-sulfanylidene (thione) moiety at position 2. The sulfanylidene group enhances hydrogen-bonding capacity, while the ethyl ester improves lipophilicity .
Properties
IUPAC Name |
ethyl 5-methyl-3-sulfanylidene-2H-[1,3]thiazolo[2,3-c][1,2,4]triazole-6-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3O2S2/c1-3-13-6(12)5-4(2)11-7(14)9-10-8(11)15-5/h3H2,1-2H3,(H,9,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CODCQHRCQROTLJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N2C(=S)NN=C2S1)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 5-methyl-3-sulfanylidene-2H,3H-[1,2,4]triazolo[3,4-b][1,3]thiazole-6-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of ethyl 2-amino-4-methylthiazole-5-carboxylate with carbon disulfide and hydrazine hydrate, followed by cyclization with an appropriate reagent to form the triazole ring .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-methyl-3-sulfanylidene-2H,3H-[1,2,4]triazolo[3,4-b][1,3]thiazole-6-carboxylate undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form corresponding thiols or other reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfur atom or the triazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines or thiols for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
Ethyl 5-methyl-3-sulfanylidene-2H,3H-[1,2,4]triazolo[3,4-b][1,3]thiazole-6-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of ethyl 5-methyl-3-sulfanylidene-2H,3H-[1,2,4]triazolo[3,4-b][1,3]thiazole-6-carboxylate involves its interaction with specific molecular targets. For example, in medicinal applications, the compound may inhibit enzymes or receptors involved in disease pathways. The sulfur and triazole moieties play a crucial role in binding to these targets and modulating their activity .
Comparison with Similar Compounds
Core Heterocyclic Framework
The target compound’s triazolo[3,4-b][1,3]thiazole core differs from related fused heterocycles:
Substituent Effects
Position 6 Modifications:
Position 3 Modifications:
Key Insight : The ethyl ester and thione groups in the target compound balance lipophilicity and reactivity, making it distinct from analogs with purely hydrophobic or polar substituents .
Biological Activity
Ethyl 5-methyl-3-sulfanylidene-2H,3H-[1,2,4]triazolo[3,4-b][1,3]thiazole-6-carboxylate (commonly referred to as EMST) is a compound of interest due to its potential biological activities. This article reviews its biological properties, focusing on its anticancer and antiviral activities, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
EMST features a unique triazole-thiazole hybrid structure that contributes to its biological activity. The presence of the sulfanylidene group is particularly significant as it enhances the compound's reactivity and interaction with biological targets.
Anticancer Activity
Recent studies have highlighted the anticancer potential of thiazole derivatives. EMST has been evaluated for its cytotoxic effects against various cancer cell lines. For instance:
- Cytotoxicity Assays : EMST demonstrated significant cytotoxicity in human cancer cell lines such as Jurkat (leukemia) and A-431 (epidermoid carcinoma). The IC50 values were found to be below those of standard chemotherapeutics like doxorubicin, indicating a promising therapeutic index .
Table 1: Anticancer Activity of EMST
| Cell Line | IC50 (µg/mL) | Comparison Drug | IC50 (µg/mL) |
|---|---|---|---|
| Jurkat | 1.61 ± 1.92 | Doxorubicin | 2.00 |
| A-431 | 1.98 ± 1.22 | Doxorubicin | 2.00 |
Antiviral Activity
In addition to its anticancer properties, EMST has shown potential antiviral activity. Research indicates that compounds with thiazole moieties can inhibit viral replication effectively:
- Mechanism of Action : EMST was tested against the yellow fever virus and exhibited improved antiviral potency compared to earlier generations of thiazole derivatives. The modifications in the structure were aimed at enhancing metabolic stability and therapeutic index .
Table 2: Antiviral Activity of Thiazole Derivatives
| Compound | Viral Target | Activity Level |
|---|---|---|
| Methyl 4-(dibromomethyl)-2-(4-chlorophenyl)thiazole-5-carboxylate | Yellow Fever Virus | High |
| Ethyl 5-methyl-3-sulfanylidene-2H,3H-triazolo[3,4-b][1,3]thiazole-6-carboxylate | Yellow Fever Virus | Moderate |
Structure-Activity Relationship (SAR)
The SAR studies indicate that specific substitutions on the thiazole and triazole rings significantly influence the biological activity of EMST:
- Key Findings :
- The presence of electron-donating groups enhances cytotoxicity.
- The sulfanylidene moiety plays a critical role in increasing the compound's reactivity with biological targets.
Case Studies
Several case studies have been conducted to understand the efficacy and safety profile of EMST:
- In Vivo Studies : Animal models treated with EMST showed reduced tumor growth rates compared to control groups. These studies are crucial for evaluating therapeutic potential before clinical trials.
- Combination Therapies : Preliminary data suggest that combining EMST with existing chemotherapeutics may enhance overall efficacy while reducing side effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
